molecular formula C14H18N2O7 B14394221 (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine CAS No. 88167-28-6

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine

Cat. No.: B14394221
CAS No.: 88167-28-6
M. Wt: 326.30 g/mol
InChI Key: XVYSGUYPIMZAAK-PJKMHFRUSA-N
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Description

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is a compound that belongs to the class of catechol siderophores. These compounds are known for their ability to chelate iron, which is essential for various biological processes. The presence of the 2,3-dihydroxybenzoyl group in its structure allows it to form strong complexes with iron ions, making it a valuable compound in both biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine typically involves the coupling of 2,3-dihydroxybenzoic acid with L-alanine and L-threonine. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bonds. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using fermentation processes. Microorganisms such as Streptomyces varsoviensis can be genetically engineered to produce this compound in large quantities. The fermentation broth is then subjected to purification processes such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine undergoes various chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl groups in the catechol ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, reduced catechol derivatives, and substituted catechol compounds.

Scientific Research Applications

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: The compound is studied for its role in microbial iron acquisition and its potential as an antimicrobial agent.

    Medicine: Research is being conducted on its potential use in drug delivery systems, particularly for targeting iron-dependent pathogens.

    Industry: It is used in the development of biosensors for detecting iron levels in various samples.

Mechanism of Action

The primary mechanism of action of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine involves its ability to chelate iron. The catechol moiety forms strong complexes with ferric ions (Fe3+), facilitating the transport and utilization of iron in biological systems. This chelation process is crucial for microorganisms that rely on siderophores to acquire iron from their environment. The compound’s ability to bind iron also makes it a potential candidate for therapeutic applications, such as targeting iron-dependent pathogens.

Comparison with Similar Compounds

Similar Compounds

    Enterobactin: A well-known catechol siderophore produced by Escherichia coli.

    Trichrysobactin: Another catechol siderophore with a similar structure.

    N,N’-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine: A derivative of enterobactin.

Uniqueness

(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is unique due to its specific combination of amino acids (L-alanine and L-threonine) and the 2,3-dihydroxybenzoyl group. This unique structure allows it to form specific interactions with iron ions and other biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

88167-28-6

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C14H18N2O7/c1-6(12(20)16-10(7(2)17)14(22)23)15-13(21)8-4-3-5-9(18)11(8)19/h3-7,10,17-19H,1-2H3,(H,15,21)(H,16,20)(H,22,23)/t6-,7+,10-/m0/s1

InChI Key

XVYSGUYPIMZAAK-PJKMHFRUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)C1=C(C(=CC=C1)O)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(C)NC(=O)C1=C(C(=CC=C1)O)O)O

Origin of Product

United States

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